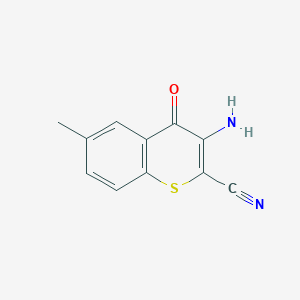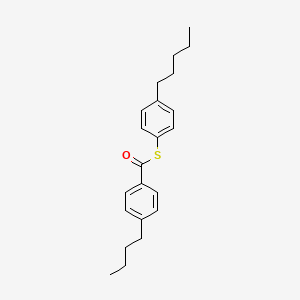
S-(4-Pentylphenyl) 4-butylbenzene-1-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-Pentylphenyl) 4-butylbenzene-1-carbothioate:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Pentylphenyl) 4-butylbenzene-1-carbothioate typically involves the reaction of 4-pentylphenol with 4-butylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then treated with a thiolating agent like Lawesson’s reagent to introduce the thiocarbonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of reagents to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
S-(4-Pentylphenyl) 4-butylbenzene-1-carbothioate undergoes various types of chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohols or thiols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution, while nucleophilic substitution can be achieved using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiocarbonyl group can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Applications De Recherche Scientifique
S-(4-Pentylphenyl) 4-butylbenzene-1-carbothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structural properties make it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which S-(4-Pentylphenyl) 4-butylbenzene-1-carbothioate exerts its effects involves its interaction with specific molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity and function. This interaction can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
S-(4-Pentylphenyl) 4-butylbenzene-1-carbothioate can be compared with other similar compounds, such as:
S-(4-Pentylphenyl) 4-butoxybenzene-1-carbothioate: This compound has a similar structure but with an additional oxygen atom in the butyl group, which can affect its reactivity and applications.
S-(4-Pentylphenyl) 4-methylbenzene-1-carbothioate: The presence of a methyl group instead of a butyl group can influence the compound’s physical and chemical properties.
Propriétés
Numéro CAS |
61518-78-3 |
|---|---|
Formule moléculaire |
C22H28OS |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
S-(4-pentylphenyl) 4-butylbenzenecarbothioate |
InChI |
InChI=1S/C22H28OS/c1-3-5-7-9-19-12-16-21(17-13-19)24-22(23)20-14-10-18(11-15-20)8-6-4-2/h10-17H,3-9H2,1-2H3 |
Clé InChI |
IEDWWJHPNANPQL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


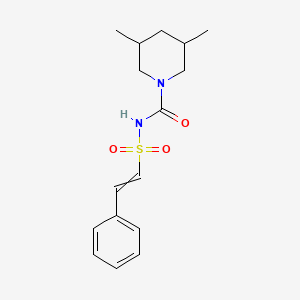
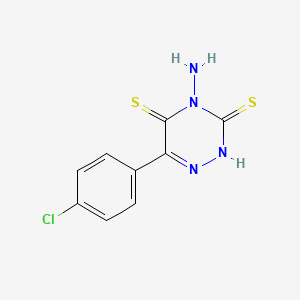

![2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol](/img/structure/B14592610.png)

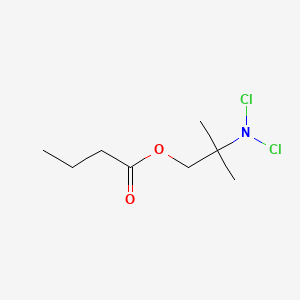



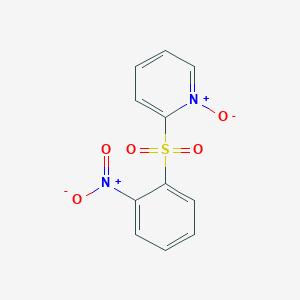
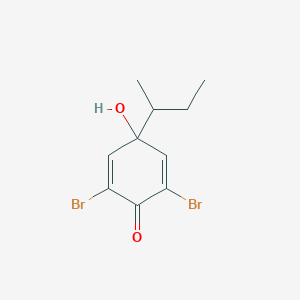
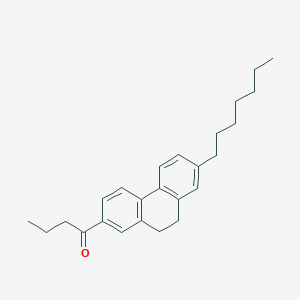
![4-[(2-Oxocyclohexyl)oxy]benzaldehyde](/img/structure/B14592679.png)
